フェンチオンオキソンスルホン

概要

説明

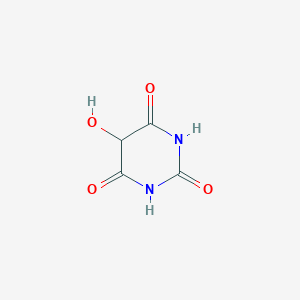

Fenthion oxon sulfone, also known as Fenthion oxon sulfone, is a useful research compound. Its molecular formula is C10H15O6PS and its molecular weight is 294.26 g/mol. The purity is usually 95%.

The exact mass of the compound Fenthion oxon sulfone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Fenthion oxon sulfone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fenthion oxon sulfone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

農薬と殺虫剤の研究

フェンチオンオキソンスルホンは、いくつかの代謝物を含むフェンチオンファミリーの一部です。殺虫剤として、フェンチオンは農業における害虫や病気を標的にし、高収量食品生産を目指しています。研究者は、その有効性、毒性、および環境への影響を研究しています。 超高性能液体クロマトグラフィー-タンデム質量分析法(UHPLC-MS/MS)などの分析法は、作物中のフェンチオンとその代謝物を検出および定量するのに役立ちます .

食品の安全性と残留分析

食品中の農薬残留物を理解することは、消費者の安全にとって非常に重要です。フェンチオンオキソンスルホンは、さまざまな作物(玄米、唐辛子、オレンジ、ジャガイモ、大豆)において、他の代謝物(フェンチオンオキソン、フェンチオンスルホキシドなど)と共に分析されます。 QuEChERS(迅速、簡単、安価、効果的、堅牢、安全)抽出と質量分析法(LC-QqQ-MS、LC-QTOF-MS)を組み合わせた技術により、正確な定量が可能になります .

環境モニタリング

研究者は、水域、土壌、空気中のフェンチオンオキソンスルホンの存在を調査しています。その分布と残留性を監視することで、環境への影響を評価し、軽減策を開発することができます。 液体クロマトグラフィー-質量分析法(LC-MS)技術は、微量レベルの検出に役立ちます .

Safety and Hazards

作用機序

Target of Action

Fenthion Oxon Sulfone, also known as Fenthoxon Sulfone, is an organothiophosphate compound . The primary target of this compound, like most other organophosphates, is the enzyme cholinesterase . Cholinesterase plays a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. By inhibiting cholinesterase, Fenthion Oxon Sulfone disrupts normal nerve function .

Mode of Action

The mode of action of Fenthion Oxon Sulfone involves the inhibition of the cholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The excess acetylcholine continues to transmit nerve signals, which can lead to overstimulation of muscles and glands controlled by the nervous system .

Biochemical Pathways

The biochemical pathways affected by Fenthion Oxon Sulfone primarily involve the nervous system. The inhibition of cholinesterase leads to an overstimulation of the nervous system due to the accumulation of acetylcholine . This overstimulation can affect various downstream effects, including muscle contraction, heart rate, and other functions controlled by the nervous system .

Pharmacokinetics

It is known that organophosphates like fenthion oxon sulfone can be absorbed through the skin, respiratory tract, and gastrointestinal tract . Once absorbed, these compounds are distributed throughout the body and can cross the blood-brain barrier, affecting the central nervous system . They are metabolized primarily in the liver and excreted in the urine .

Result of Action

The result of Fenthion Oxon Sulfone’s action is the disruption of normal nerve function, leading to symptoms of overstimulation of the nervous system. These symptoms can include muscle twitching, weakness, and even paralysis in severe cases . Other effects can include excessive salivation, abdominal cramps, and in severe cases, respiratory failure .

Action Environment

The action of Fenthion Oxon Sulfone can be influenced by various environmental factors. For example, the presence of other chemicals can impact the effectiveness and toxicity of this compound . Additionally, temperature and pH can affect the stability of Fenthion Oxon Sulfone . It’s also important to note that this compound, like other organophosphates, is toxic to a wide range of organisms, including insects, birds, and mammals .

生化学分析

Cellular Effects

It is known that organophosphorus compounds can inhibit acetylcholinesterase, leading to neurotoxic effects

Molecular Mechanism

It is known that organophosphorus compounds can exert their effects at the molecular level through binding interactions with biomolecules and enzyme inhibition or activation

特性

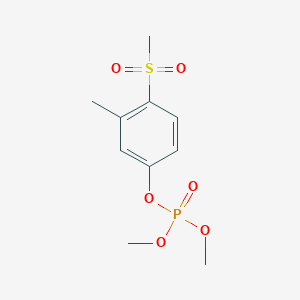

IUPAC Name |

dimethyl (3-methyl-4-methylsulfonylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O6PS/c1-8-7-9(16-17(11,14-2)15-3)5-6-10(8)18(4,12)13/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTHWSUXEOILTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OP(=O)(OC)OC)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40161482 | |

| Record name | Fenthion oxon sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14086-35-2 | |

| Record name | Fenoxon sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14086-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenthion oxon sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014086352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenthion oxon sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methanesulfonyl-3-methylphenyl dimethyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

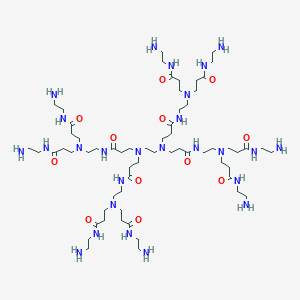

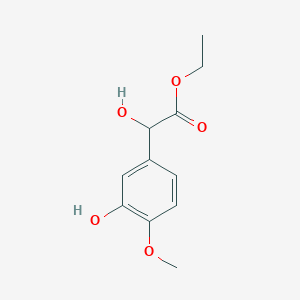

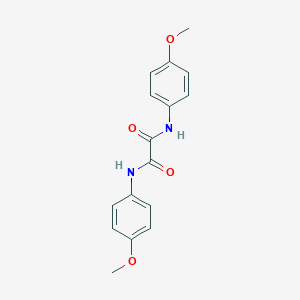

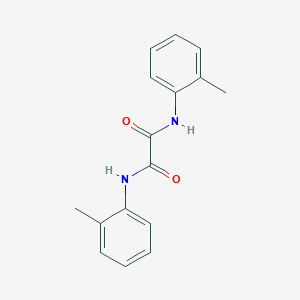

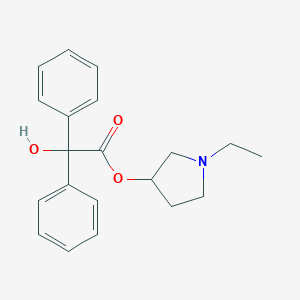

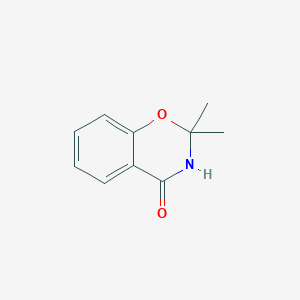

Feasible Synthetic Routes

Q1: What analytical methods are commonly employed for the detection and quantification of Fenthion Oxon Sulfone in food products?

A1: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a widely used technique for the simultaneous analysis of Fenthion and its metabolites, including Fenthion Oxon Sulfone, in various food matrices. [, ] This method offers high sensitivity and selectivity, allowing for the accurate quantification of these compounds at trace levels. [, ]

Q2: Why is matrix-matched calibration important when analyzing Fenthion Oxon Sulfone residues in food samples?

A2: Significant signal suppression in detector responses has been observed when analyzing Fenthion Oxon Sulfone and related compounds in various food matrices. [] This suppression can lead to inaccurate quantification if not properly addressed. Matrix-matched calibration, where standards are prepared in the same matrix as the sample, helps compensate for these matrix effects and ensures accurate quantitative results. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium tosylate](/img/structure/B133041.png)